molecular formula C11H16O B14680036 2-(Butan-2-yl)-5-methylphenol CAS No. 29472-95-5

2-(Butan-2-yl)-5-methylphenol

Cat. No.: B14680036
CAS No.: 29472-95-5
M. Wt: 164.24 g/mol
InChI Key: ZBAXSFRZNDZTMT-UHFFFAOYSA-N
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Description

2-(Butan-2-yl)-5-methylphenol is an organic compound that belongs to the class of phenols. Phenols are characterized by a hydroxyl group (-OH) attached to an aromatic hydrocarbon group. This compound is known for its unique chemical structure, which includes a butan-2-yl group and a methyl group attached to the phenol ring. The presence of these substituents imparts distinct chemical and physical properties to the compound.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(Butan-2-yl)-5-methylphenol typically involves the alkylation of phenol. One common method is the Friedel-Crafts alkylation, where phenol reacts with butan-2-yl chloride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction proceeds under controlled temperature and pressure conditions to ensure the selective formation of the desired product.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to optimize yield and efficiency. The use of advanced catalysts and reaction conditions can further enhance the production process, making it more cost-effective and environmentally friendly.

Chemical Reactions Analysis

Types of Reactions: 2-(Butan-2-yl)-5-methylphenol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form quinones or other oxidized derivatives.

    Reduction: The aromatic ring can undergo reduction reactions to form cyclohexanol derivatives.

    Substitution: Electrophilic aromatic substitution reactions can occur, where the hydrogen atoms on the aromatic ring are replaced by other substituents.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.

    Reduction: Catalysts like palladium on carbon (Pd/C) in the presence of hydrogen gas (H2) are employed.

    Substitution: Halogenating agents like bromine (Br2) or nitrating agents like nitric acid (HNO3) are used under controlled conditions.

Major Products Formed:

    Oxidation: Quinones and other oxidized phenolic compounds.

    Reduction: Cyclohexanol derivatives.

    Substitution: Halogenated or nitrated phenolic compounds.

Scientific Research Applications

2-(Butan-2-yl)-5-methylphenol has a wide range of applications in scientific research:

    Chemistry: It is used as a precursor in the synthesis of various organic compounds and as a reagent in chemical reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and antioxidant properties.

    Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs.

    Industry: It is used in the manufacture of polymers, resins, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2-(Butan-2-yl)-5-methylphenol involves its interaction with specific molecular targets and pathways. The hydroxyl group can form hydrogen bonds with biological molecules, influencing their structure and function. Additionally, the compound can undergo redox reactions, affecting cellular oxidative stress levels and signaling pathways.

Comparison with Similar Compounds

  • 2-(Butan-2-yl)phenol
  • 5-Methylphenol
  • 2-(Butan-2-yl)-4-methylphenol

Comparison: 2-(Butan-2-yl)-5-methylphenol is unique due to the specific positioning of the butan-2-yl and methyl groups on the phenol ring. This structural arrangement imparts distinct chemical reactivity and physical properties compared to its analogs. For instance, the presence of the butan-2-yl group can enhance the compound’s lipophilicity, affecting its solubility and interaction with biological membranes.

Properties

CAS No.

29472-95-5

Molecular Formula

C11H16O

Molecular Weight

164.24 g/mol

IUPAC Name

2-butan-2-yl-5-methylphenol

InChI

InChI=1S/C11H16O/c1-4-9(3)10-6-5-8(2)7-11(10)12/h5-7,9,12H,4H2,1-3H3

InChI Key

ZBAXSFRZNDZTMT-UHFFFAOYSA-N

Canonical SMILES

CCC(C)C1=C(C=C(C=C1)C)O

Origin of Product

United States

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